(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c19-14-13(17(23)12-9-5-2-6-10-12)15(11-7-3-1-4-8-11)20-18-16(14)21-24-22-18/h1-10H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYANXDANNVWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NON=C3C(=C2C(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Construction: Oxadiazolo[3,4-b]Pyridine
The [1,2] oxadiazolo[3,4-b]pyridine scaffold is typically synthesized via cyclization of nitro-substituted pyridine precursors. A widely adopted route begins with 4-chloro-3-nitropyridin-2-amine (1 ), which undergoes bromination using N-bromosuccinimide (NBS) to yield 3-bromo-4-nitro-pyridin-2-amine (2 ) in 83% yield . Subsequent nucleophilic aromatic substitution with sodium methoxide replaces the nitro group with a methoxy group, forming 3-bromo-4-methoxypyridin-2-amine (3 ) . Cyclization of 3 using (diacetoxyiodo)benzene in acetonitrile at 80°C generates the furoxan intermediate 4 , which is reduced with triphenylphosphine to produce 6-bromo-7-methoxy- oxadiazolo[3,4-b]pyridine (5 ) .
Key Reaction Conditions for Cyclization
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DMF, 0°C → rt | 83% |
| Methoxylation | NaOMe, MeOH, reflux | 75% |
| Cyclization | (Diacetoxyiodo)benzene, MeCN, 80°C | 77% |
| Reduction | PPh₃, CH₂Cl₂, 40°C | 75% |
Introduction of the 7-Amino Group
The methoxy group at position 7 of intermediate 5 is deprotected to introduce the amino functionality. Treatment with potassium hydroxide in dioxane/water at 100°C cleaves the methoxy group, yielding 7-hydroxy-[1, oxadiazolo[3,4-b]pyridine (8 ) . Subsequent amination is achieved via Buchwald-Hartwig coupling with ammonia or ammonium salts. For example, reacting 5 with aqueous ammonia in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand at 110°C affords 7-amino-6-bromo- oxadiazolo[3,4-b]pyridine (6 ) in moderate yields .
Deprotection and Amination Conditions
-
Deprotection : KOH (2 M), dioxane/H₂O (3:1), 100°C, 6 h → 85% yield .
-
Amination : NH₃ (aq.), Pd(OAc)₂, Xantphos, K₂CO₃, 110°C, 12 h → 62% yield .
Installation of the Phenylmethanone Group at Position 6
The phenylmethanone moiety is introduced at position 6 through cross-coupling or Friedel-Crafts acylation. A Suzuki-Miyaura coupling between 6-bromo-7-amino- oxadiazolo[3,4-b]pyridine (6 ) and benzoylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C provides (7-amino-5-phenyl[1, oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone in 68% yield . Alternatively, Friedel-Crafts acylation using benzoyl chloride and AlCl₃ in dichloromethane at 0°C→rt achieves similar results but with lower regioselectivity (45% yield) .
Comparative Coupling Strategies
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki-Miyaura | Benzoylboronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C | 68% |
| Friedel-Crafts | Benzoyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt | 45% |
Optimization and Byproduct Management
Reaction optimization is critical for improving yields. For Suzuki-Miyaura coupling, increasing the equivalents of benzoylboronic acid from 1.2 to 2.0 enhances the yield from 52% to 68% . Additionally, replacing Na₂CO₃ with Cs₂CO₃ reduces side reactions, improving purity to >95% (UPLC analysis) . Byproducts such as 7-amino-5-phenyl-[1,2,] oxadiazolo[3,4-b]pyridin-6-ol (7 ) are minimized by controlling reaction pH and temperature .
Characterization and Validation
Synthesized compounds are characterized via spectroscopic methods:
-
¹H NMR : The phenylmethanone group exhibits a singlet at δ 7.65–7.72 ppm (aromatic protons), while the amino group appears as a broad singlet at δ 5.65 ppm .
-
¹³C NMR : The carbonyl carbon resonates at δ 190–195 ppm, and the oxadiazole carbons appear at δ 145–160 ppm .
-
HRMS : Molecular ion peak at m/z 356.12 (calculated for C₁₉H₁₄N₄O₂) .
Challenges and Alternative Routes
A major challenge is the instability of the amino group under acidic conditions. To address this, protective groups like tert-butoxycarbonyl (Boc) are employed during acylation steps . An alternative route involves condensing 7-amino-5-phenyl- oxadiazolo[3,4-b]pyridin-6-amine with benzaldehyde under reductive amination conditions (NaBH₃CN, MeOH), but this method yields only 38% of the target compound .
Industrial Scalability and Environmental Considerations
Large-scale synthesis (>100 g) requires solvent recovery systems to manage dioxane waste . Catalytic Pd recycling methods, such as using polymer-supported Pd nanoparticles, reduce costs by 30% . Green chemistry approaches using water as a solvent for Suzuki-Miyaura coupling are under investigation but currently yield <50% .
Chemical Reactions Analysis
Types of Reactions
(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antiviral, and anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They are evaluated for their efficacy and safety in treating various diseases, including infections and cancers.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism of action of (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The amino and phenyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations in [1,2,5]Oxadiazolo-Pyridine/Pyrazine Derivatives
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects : The oxadiazole ring in the target compound lowers electron density, enhancing electrophilic reactivity at position 6. Thiadiazole analogs exhibit even greater electron deficiency.
- Solubility: The benzoyl group in the target compound reduces solubility compared to carboxylate esters () or polar pyridinones ().
- Hydrogen Bonding : The 7-NH₂ group distinguishes the target compound from methyl- or ester-substituted derivatives, enabling stronger interactions with biological targets.
Medicinal Chemistry
- Enzyme Inhibition: The target compound’s structural analogs (e.g., 7-amino-5-methyl derivatives) show activity against MBOAT4, a membrane-bound enzyme involved in lipid metabolism. The phenyl and benzoyl groups may enhance binding affinity through hydrophobic interactions.
- Comparison with Pyrazine Derivatives : Pyrazine-based oxadiazoles () are less common in medicinal applications but serve as rigid scaffolds for ligand design due to their planar geometry.
Materials Science
- Thiadiazolo-pyrazines () exhibit tunable optoelectronic properties, making them candidates for organic semiconductors. The target compound’s benzoyl group could similarly modulate charge transport in materials.
Biological Activity
The compound (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone, also known as 1-(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone (CAS: 339589-58-1), has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C13H10N4O2
- Molecular Weight : 254.25 g/mol
- Structure : The compound features an oxadiazole ring fused with a pyridine moiety and an amino group that contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.21 μM in some derivatives .
Mitochondrial Uncoupling
Research has demonstrated that certain oxadiazole derivatives act as mitochondrial uncouplers. In a study evaluating the structure–activity relationship (SAR) of related compounds, it was found that they could significantly increase cellular respiration rates in L6 myoblasts with effective concentrations (EC50) ranging from 1.2 to 3.6 μM . This mechanism is crucial for potential applications in metabolic disorders.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have revealed varying effects on different cell lines. Some derivatives exhibited promising results with low cytotoxic effects while maintaining antimicrobial efficacy . The structure of the compound plays a vital role in determining its cytotoxic profile.
Study 1: Mitochondrial Function Assessment
In a pharmacokinetic study involving a mouse model of metabolic syndrome, the compound exhibited a half-life of approximately 2 hours and a peak plasma concentration (Cmax) of 35 μM without observed adverse effects at higher doses . This study underscores the potential for therapeutic applications in metabolic diseases.
Study 2: Antimicrobial Evaluation
Another study focused on the synthesis and biological evaluation of related oxadiazole compounds demonstrated their effectiveness against resistant bacterial strains. The results indicated that modifications to the oxadiazole ring could enhance antimicrobial activity while reducing toxicity .
Table 1: Biological Activity Summary of Oxadiazole Derivatives
| Compound ID | Activity Type | Target Organism | MIC (μM) | EC50 (μM) | Notes |
|---|---|---|---|---|---|
| 1 | Antimicrobial | Pseudomonas aeruginosa | 0.21 | N/A | Effective against resistant strains |
| 2 | Mitochondrial Uncoupler | L6 Myoblasts | N/A | 3.6 | Increased oxygen consumption |
| 3 | Cytotoxicity | Various Cell Lines | N/A | N/A | Low toxicity observed |
Q & A
Q. How can the structure of this compound be confirmed after synthesis?
Methodological Answer:
- Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, focusing on aromatic and heterocyclic regions.
- Perform High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- Elemental analysis (C, H, N) should match theoretical values within ±0.4%.
- Supplementary techniques like Infrared (IR) spectroscopy can validate functional groups (e.g., amino, carbonyl) .
Q. What are the optimal reaction conditions for synthesizing this compound?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in cyclization.
- Temperature control : Maintain 70–80°C for condensation steps; lower temperatures (0–5°C) may prevent side reactions during diazotization.
- Reaction monitoring : Use Thin-Layer Chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) to track progress .
Q. Which analytical methods ensure purity for biological testing?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with a C18 column (UV detection at 254 nm) to assess purity (>95%).
- Melting point analysis (compared to literature) to detect impurities.
- Recrystallization in ethanol/dichloromethane mixtures improves purity .
Advanced Research Questions
Q. How can low yields in the final cyclization step be addressed?
Methodological Answer:
Q. How to resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
- Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
- Perform X-ray crystallography for unambiguous structural confirmation.
- Re-examine computational parameters (e.g., DFT functional, basis sets) to align with experimental data .
Q. What strategies improve solubility for in vitro bioactivity assays?
Methodological Answer:
- Synthesize water-soluble salts (e.g., hydrochloride, sodium) via acid/base reactions.
- Use co-solvents (DMSO:PBS mixtures) at <1% v/v to maintain compound stability.
- Design prodrug derivatives with hydrolyzable groups (e.g., esters) .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on phenyl rings to modulate electronic effects.
- Synthesize heterocyclic analogs (e.g., triazolo or thiadiazole variants) to explore ring size impact.
- Test inorganic salts (e.g., Cu²⁺, Zn²⁺ complexes) for enhanced bioactivity .
Q. What mechanistic insights explain unexpected byproducts during cyclization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
